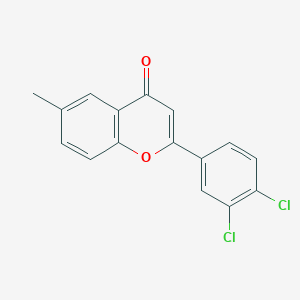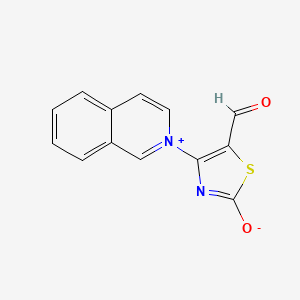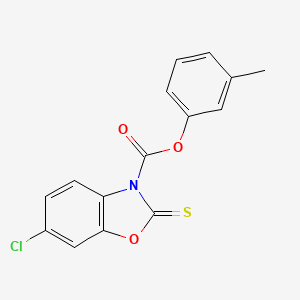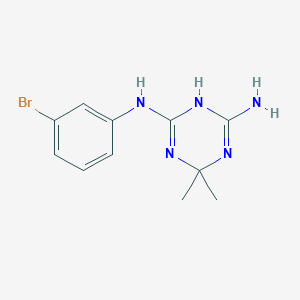
N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of triazine derivatives, including N2-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine, often involves reactions under specific conditions to achieve the desired chemical structure. Studies have shown methods for synthesizing triazine compounds through reactions involving intermediates like N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and variations thereof. These methods utilize NMR, HRMS, and FT-IR spectroscopy for structural confirmation, alongside single-crystal X-ray diffraction for precise structural analysis (Geng et al., 2023).
Molecular Structure Analysis
The molecular structure of triazine derivatives is confirmed through advanced techniques such as NMR, HRMS, FT-IR spectroscopy, and single-crystal X-ray diffraction. Density functional theory (DFT) studies, compared with X-ray diffraction values, offer insights into the conformational stability and electronic structure of these compounds, highlighting their molecular electrostatic potential and frontier molecular orbitals (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, forming the backbone for synthesizing novel compounds with potential anti-tumor activities. For instance, reactions involving intermediate triazine compounds with hydrazonyl halides can produce a range of triazine derivatives with applications in medicinal chemistry (Badrey & Gomha, 2012). Moreover, halogenation reactions, such as bromination and chlorination, have been studied to understand the electrophilic addition-elimination mechanism in triazines (Kaihoh et al., 1986).
Physical Properties Analysis
The physical properties of triazine derivatives, including solubility, crystalline structure, and thermal stability, are crucial for their application in various fields. For example, the solvates and molecular adducts of triazine compounds with aliphatic dicarboxylic acids reveal interesting supramolecular assemblies, offering insights into their potential for creating advanced materials (Nandy et al., 2016).
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as reactivity, potential for forming hydrogen bonds, and ability to undergo various chemical reactions, play a significant role in their utility in synthetic chemistry and material science. Studies on the reactivity of triazine derivatives towards different reagents and conditions have led to the discovery of novel compounds and materials with enhanced properties (Yu et al., 2012).
Eigenschaften
IUPAC Name |
2-N-(3-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(17-11)14-8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCAEXNEGXTNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC(=CC=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

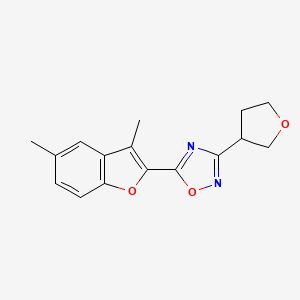
![2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5663780.png)
![rel-(1S,5R)-3-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B5663786.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]benzamide](/img/structure/B5663794.png)
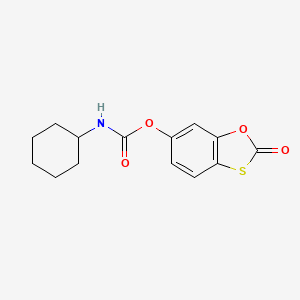
![4-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-1-methyl-2-oxoethyl]phenol](/img/structure/B5663812.png)
![N-[4-(1,3-benzodioxol-5-yl)-3-cyano-2-thienyl]acetamide](/img/structure/B5663825.png)
![3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide](/img/structure/B5663827.png)
